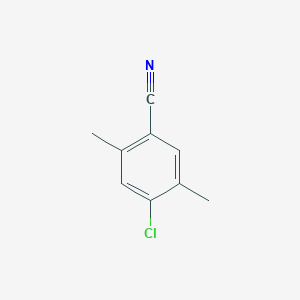

4-Chloro-2,5-dimethylbenzonitrile

Descripción general

Descripción

While the provided papers do not directly discuss 4-Chloro-2,5-dimethylbenzonitrile, they do provide insights into related compounds that can help infer some aspects of the molecule . The first paper discusses the structures and properties of dimethyl-bipyridyl complexes with chloranilic acid, which shares a similar chlorinated and methylated aromatic structure . The second paper details the synthesis and analysis of a chlorinated, methylated, and nitrated pyridine derivative . These studies suggest that 4-Chloro-2,5-dimethylbenzonitrile would likely exhibit interesting structural and electronic properties due to the presence of electron-withdrawing groups such as the nitrile and chlorine substituents.

Synthesis Analysis

The synthesis of chlorinated aromatic nitriles is not explicitly covered in the papers. However, the second paper describes a Vilsmeier–Haack chlorination protocol to obtain a chlorinated pyridine derivative . This method could potentially be adapted for the synthesis of 4-Chloro-2,5-dimethylbenzonitrile, considering the reactivity of the aromatic ring towards electrophilic substitution reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray crystallography, IR, NMR, and electronic spectroscopy . These techniques could be applied to 4-Chloro-2,5-dimethylbenzonitrile to determine its precise molecular geometry, including bond lengths and angles, as well as to identify any unique structural features such as hydrogen bonding or π-π stacking interactions.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 4-Chloro-2,5-dimethylbenzonitrile. However, the presence of a nitrile group suggests reactivity towards nucleophilic addition reactions, while the chloro substituent could be susceptible to substitution reactions . The electronic effects of the methyl groups would also influence the compound's reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2,5-dimethylbenzonitrile can be inferred from the properties of structurally similar compounds. For instance, the presence of chloro and methyl groups could affect the compound's melting and boiling points, solubility, and density . The nitrile group would contribute to the compound's dipole moment and could influence its spectroscopic properties, such as IR and NMR spectra. The optical properties, including UV-vis absorption and fluorescence, would be affected by the specific electronic structure of the molecule .

Aplicaciones Científicas De Investigación

Photochemical Synthesis

One study demonstrated the use of photochemical reactions for the synthesis of heterocyclic compounds, highlighting the efficiency of such processes in organic synthesis. This approach allows for the formation of complex structures from simpler precursors under mild conditions, emphasizing the versatility of photochemistry in synthetic organic chemistry (Guizzardi et al., 2000).

Photophysical Properties

Research on the fluorescence excitation spectra of jet-cooled compounds related to 4-Chloro-2,5-dimethylbenzonitrile showed significant insights into their photophysical behavior. Such studies provide valuable information on the electronic properties and potential applications of these compounds in materials science and photonic devices (Daum et al., 2001).

Theoretical and Computational Chemistry

Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been conducted to predict the structural, spectroscopic, and electronic properties of cyanopyridine derivatives. These computational approaches offer deep insights into the molecular characteristics that govern the behavior of these compounds, which is essential for designing materials with specific properties (Wazzan et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

4-chloro-2,5-dimethylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-4-9(10)7(2)3-8(6)5-11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYVQLONMLSVAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693161 | |

| Record name | 4-Chloro-2,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,5-dimethylbenzonitrile | |

CAS RN |

90537-15-8 | |

| Record name | 4-Chloro-2,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

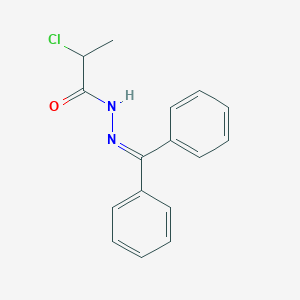

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzenesulfonyl)bicyclo[1.1.0]butane](/img/structure/B3033091.png)

![9,9-dimethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B3033100.png)